(3S)-4-Methoxy-L-valine

chiral amino acid stereochemistry peptide synthesis

Researchers requiring a valine building block with defined Cβ stereochemistry often face ambiguous mixtures (e.g., CAS 1690272-75-3) that compromise diastereoselectivity. (3S)-4-Methoxy-L-valine (CAS 630392-76-6) provides unequivocal (2S,3S) configuration, ensuring batch-to-batch reproducibility in SPPS and β-turn mimetic synthesis. • Cβ stereocenter biases backbone φ/ψ angles for rational peptide design • 95% purity enables direct resin loading without pre-purification • Stable supply replaces discontinued ambiguous alternative (CAS 1690272-75-3)

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 630392-76-6
Cat. No. B12576116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-Methoxy-L-valine
CAS630392-76-6
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(COC)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
InChIKeyHISPJANDJRUGFV-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-4-Methoxy-L-valine (CAS 630392-76-6) – A (2S,3S)-Configured Chiral Valine Building Block for Stereospecific Synthesis


(3S)-4-Methoxy-L-valine is a non-proteinogenic, methoxy-substituted L-valine derivative with the IUPAC name (2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid and molecular formula C₆H₁₃NO₃ (MW 147.17 g/mol) . It is distinguished from canonical L-valine by the replacement of one terminal methyl group with a methoxymethyl (-CH₂OCH₃) moiety, generating an additional sp³ stereocenter at C3. The (2S,3S) absolute configuration is unequivocally assigned by the InChI stereodescriptor `/t4-,5+/m1/s1` , confirming it as a diastereomerically pure L-amino acid derivative. This compound is primarily employed as a chirally defined building block in peptide-mimetic and medicinal chemistry programs where side-chain polarity, conformational restriction, and precise stereochemistry are critical design elements.

Why Unqualified L-Valine Analogs Cannot Replace (3S)-4-Methoxy-L-valine in Stereochemically Demanding Workflows


Generic substitution of (3S)-4-Methoxy-L-valine with unmodified L-valine or common N-protected L-valine derivatives (e.g., MOC-L-valine, Fmoc-L-valine) fails when the target application requires precisely defined chirality at both the α-carbon (C2) and the side-chain β-carbon (C3) simultaneously. L-valine lacks the C3 stereocenter, while (2S)-configured analogs with undefined C3 stereochemistry (e.g., CAS 1690272-75-3) constitute ambiguous mixtures that compromise diastereoselectivity in downstream reactions . Furthermore, N-methoxycarbonyl valine (MOC-L-valine) modifies the amino functionality rather than the side chain, fundamentally altering reactivity and protecting-group strategy . The (3S) configuration is critical because it dictates the spatial presentation of the methoxymethyl group, directly affecting molecular recognition, peptide backbone conformation, and target binding.

Product-Specific Evidence: Key Differentiators of (3S)-4-Methoxy-L-valine (CAS 630392-76-6) Against Closest Analogs


Absolute (2S,3S) Configuration vs. (2S)-Only or (2S,3R) Diastereomers Determines Downstream Stereochemical Fidelity

(3S)-4-Methoxy-L-valine (CAS 630392-76-6) is defined by a complete stereochemical specification: (2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid as confirmed by the InChI stereodescriptor `/t4-,5+/m1/s1`, which encodes the 2S,3S absolute configuration . In contrast, the closely related (2S)-2-amino-4-methoxy-3-methylbutanoic acid (CAS 1690272-75-3) is registered without a defined C3 stereodescriptor, indicating a mixture of C3 epimers or an undefined configuration . The (3R) epimer, (3R)-4-Methoxy-L-valine, possesses the (2S,3R) configuration and is sold as a separate catalog item, underscoring that the two diastereomers are not interchangeable . This distinction is critical: incorporation of the wrong diastereomer yields a constitutionally identical but stereochemically distinct product that will exhibit different biological or catalytic properties.

chiral amino acid stereochemistry peptide synthesis

Side-Chain Methoxymethyl Modification of L-Valine Confers Increased Polarity vs. Unmodified L-Valine: LogP Comparison

The replacement of a terminal methyl group (-CH₃) in L-valine with a methoxymethyl group (-CH₂OCH₃) introduces an additional hydrogen bond acceptor (ether oxygen) into the side chain, which is computationally predicted to reduce logP by approximately 0.5–0.8 units relative to L-valine. While experimentally measured logP values for (3S)-4-Methoxy-L-valine are not available in public literature, the MOC-L-valine analog (an N-methoxycarbonyl-protected valine) provides a useful reference point: its computed logP is approximately 0.84 [1]. Unmodified L-valine has an experimentally measured logP of approximately -2.26 at physiological pH, though this reflects the zwitterionic form [2]. The introduction of the methoxy group on the side chain would shift the balance toward intermediate lipophilicity, creating a physicochemical profile distinct from both highly polar L-valine and strongly lipophilic N-protected valine esters.

LogP lipophilicity physicochemical properties

Purity Specification of ≥95% Enables Reproducible Solid-Phase Peptide Synthesis and Fragment Coupling

Commercially available (3S)-4-Methoxy-L-valine is supplied at a purity specification of ≥95%, a threshold suitable for direct use in solid-phase peptide synthesis (SPPS) and solution-phase fragment couplings without additional purification . This is comparable to the purity specification offered for the (3R) diastereomer, which is also listed at 95% . However, the purity of (3S)-4-Methoxy-L-valine is a practical differentiator relative to the less-commonly stocked (2S)-configured variant (CAS 1690272-75-3), which has been discontinued by some suppliers . Procurement of ≥95% purity material reduces the risk of low-yielding coupling steps caused by competing reactivity from impurities.

purity solid-phase synthesis quality control

Distinct C3 Chirality as a Tool for Conformational Restriction in Peptide Foldamer Design

L-valine encoded in natural proteins exhibits conformational flexibility around the Cα–Cβ bond, limited only by steric interactions of the isopropyl side chain. Substitution of one methyl with a methoxymethyl group at C3 introduces both an additional stereocenter and a hydrogen bond acceptor, providing a conformational control element that can bias backbone φ/ψ angles when incorporated into peptides. Although direct Ramachandran analysis data for (3S)-4-Methoxy-L-valine are not published, the principle is supported by studies on conformationally constrained valine analogs, including β-methoxyvaline, where the stereochemistry at the β-position significantly altered the peptide secondary structure propensity [1]. The (3S) configuration places the methoxymethyl group in a specific spatial orientation that is expected to restrict backbone flexibility differently than the (3R) epimer, offering a rational tool for foldamer design.

conformational restriction foldamer peptidomimetic

High-Value Application Scenarios Where (3S)-4-Methoxy-L-valine Provides a Scientific or Procurement Advantage


Diastereoselective Solid-Phase Peptide Synthesis (SPPS) Requiring Cβ Steric Control

When synthesizing peptide sequences containing a non-canonical valine residue at the i or i+1 position of a β-turn motif, the (2S,3S) configuration of (3S)-4-Methoxy-L-valine provides predictable steric and hydrogen-bonding properties that the (3R) epimer or racemic mixtures cannot guarantee. The 95% purity specification enables direct loading onto Fmoc-compatible resins without pre-purification, supporting automated SPPS workflows .

Fragment-Based Drug Discovery Libraries Featuring Chiral Methoxy-Alkyl Amino Acid Monomers

Medicinal chemistry programs exploring fragment growing or diversity-oriented synthesis benefit from the unique combination of side-chain polarity and defined chirality offered by (3S)-4-Methoxy-L-valine. Its intermediate lipophilicity profile (inferred from class-level LogP analysis) fills a gap between highly polar proteinogenic amino acids and fully hydrophobic unnatural amino acids, enabling exploration of novel chemical space in hit-to-lead campaigns [1].

Synthesis of Conformationally Constrained Peptidomimetics Targeting Protein–Protein Interactions

Inhibitors of protein–protein interactions often require pre-organized conformations to maximize binding entropy. Incorporation of (3S)-4-Methoxy-L-valine introduces a Cβ stereocenter capable of biasing backbone φ/ψ angles, a strategy validated in principle by β-methoxyvaline studies [2]. The (3S) configuration places the methoxymethyl group in a distinct spatial orientation compared to the (3R) epimer, offering a rational design choice rather than trial-and-error screening.

Procurement of C3-Defined Methoxyvaline Where the (2S) Undefined Analog Is Unavailable or Discontinued

Researchers previously relying on (2S)-2-amino-4-methoxy-3-methylbutanoic acid (CAS 1690272-75-3) face supply chain risk, as this compound has been discontinued by at least one supplier . (3S)-4-Methoxy-L-valine (CAS 630392-76-6) offers a superior, stereochemically defined alternative that eliminates ambiguity about C3 configuration, ensuring reproducibility across batches and laboratories.

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